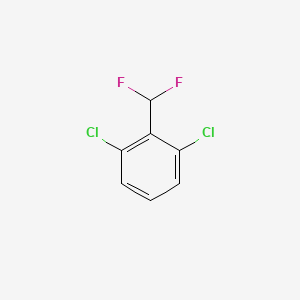

1,3-Dichloro-2-(difluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1,3-dichloro-2-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGMFROLBYGLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dichloro 2 Difluoromethyl Benzene and Its Chemical Precursors

Direct Difluoromethylation Strategies for Aromatic Systems

Direct C-H difluoromethylation involves the substitution of a hydrogen atom on the aromatic ring with a CF₂H group. While synthetically appealing for its atom economy, this approach faces significant hurdles when applied to 1,3-dichlorobenzene (B1664543) for the synthesis of the desired isomer. The primary challenges are the deactivating nature of the two chlorine atoms and achieving the correct regioselectivity to install the CF₂H group at the sterically hindered C-2 position.

Radical-Mediated Difluoromethylation Techniques

Radical difluoromethylation has emerged as a powerful tool for functionalizing aromatic systems under mild conditions. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. researchgate.netnih.gov A variety of reagents and protocols have been developed for this purpose, often employing photoredox catalysis. rsc.org

However, a notable limitation of direct radical difluoromethylation is the preferential functionalization of electron-deficient π-systems. nih.gov The difluoromethyl radical itself is considered nucleophilic, while related species like the chlorodifluoromethyl radical (•CF₂Cl) are electrophilic. mdpi.com For a substrate like 1,3-dichlorobenzene, the electronic deactivation by the chloro groups and steric hindrance at the C-2 position make direct radical attack at this site highly unfavorable. The reaction would likely yield other isomers where the radical adds to the less hindered and more electronically accessible C-4 or C-6 positions.

| Reagent Name | Chemical Formula | Typical Activator(s) |

|---|---|---|

| Sodium Difluoromethanesulfinate | NaSO₂CF₂H | Oxidant (e.g., TBHP), Photoredox Catalyst |

| Zinc Difluoromethanesulfinate (DFMS) | Zn(SO₂CF₂H)₂ | Oxidant (e.g., TBHP) |

| [Bis(difluoroacetoxy)iodo]benzene | PhI(OCOCF₂H)₂ | Visible Light |

| Bromodifluoromethane | CF₂HBr | Metallaphotoredox Catalysis (Ni/Ir) |

Electrophilic Difluoromethylation Processes

Electrophilic difluoromethylation strategies utilize reagents that deliver an electrophilic "CF₂H⁺" equivalent to an aromatic ring. These methods are most effective for electron-rich (hetero)arenes, such as phenols, anilines, and certain heterocycles. nih.govrsc.org The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

The substrate 1,3-dichlorobenzene is strongly deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the two chlorine atoms. Consequently, electrophilic difluoromethylation is not a viable strategy for the direct synthesis of 1,3-Dichloro-2-(difluoromethyl)benzene. Standard electrophilic reagents would fail to react or would require exceptionally harsh conditions that are incompatible with the desired product.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation typically involves the cross-coupling of an aryl halide or a related electrophile with a nucleophilic difluoromethylating agent. researchgate.net This strategy could theoretically be applied to synthesize the target compound by using a precursor such as 1,3-dichloro-2-iodobenzene.

In such a scenario, a transition-metal catalyst, commonly palladium or copper, would facilitate the coupling between the aryl iodide and a difluoromethyl source. Reagents capable of delivering a nucleophilic "CF₂H⁻" species include (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) activated by a fluoride (B91410) source, or pre-formed organometallic reagents like CuCF₂H. While plausible, this route is dependent on the availability and stability of the 1,3-dichloro-2-halobenzene precursor and the efficiency of the cross-coupling step, which can be sensitive to steric hindrance around the reaction site.

Construction of the this compound Core from Precursors

A more reliable and commonly employed approach to synthesizing specifically substituted aromatic compounds like this compound involves multi-step pathways starting from readily available precursors. These methods offer superior control over regiochemistry.

Halogenation and Functional Group Interconversion Pathways

One of the most practical synthetic routes relies on functional group interconversion, specifically the deoxygenative difluorination of an aldehyde. This pathway begins with a precursor where the carbon framework is already established, in this case, 2,6-dichlorobenzaldehyde.

The key transformation is the conversion of the aldehyde group (-CHO) into a difluoromethyl group (-CF₂H). This is a well-established method for installing the difluoromethyl moiety. cas.cn Reagents commonly used for this purpose include diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). eurekaselect.comorganic-chemistry.org These reagents effectively replace the carbonyl oxygen with two fluorine atoms. sci-hub.se The precursor, 2,6-dichlorobenzaldehyde, can be prepared via the oxidation of 2,6-dichlorotoluene, which itself is accessible through various industrial processes. google.com

| Step | Starting Material | Key Reagent(s) | Product | Transformation Type |

|---|---|---|---|---|

| 1 | 2,6-Dichlorotoluene | Oxidizing Agent (e.g., KMnO₄, light/Cl₂) | 2,6-Dichlorobenzaldehyde | Oxidation |

| 2 | 2,6-Dichlorobenzaldehyde | DAST or Deoxo-Fluor | This compound | Deoxygenative Difluorination |

This multi-step approach provides unambiguous control over the substitution pattern on the benzene (B151609) ring, making it a highly effective strategy for obtaining the desired 1,3-dichloro-2-(difluoromethyl) isomer.

Cyclization and Annulation Strategies involving Difluoromethylene Units

An alternative, though less conventional, strategy for constructing the core aromatic ring involves cyclization or annulation reactions where the difluoromethylene unit is part of one of the reactants. While often applied to more complex polycyclic systems, the fundamental principles can be used to construct substituted benzenes. beilstein-journals.orgresearchgate.net

A notable example of this approach is the synthesis of 1,3-difluoroaromatics through the reaction of 1,2-disubstituted cyclobutenes with a difluorocarbene (:CF₂) source. acs.orgjmu.edu In this process, difluorocarbene adds to the double bond of the cyclobutene (B1205218) to form a bicyclic intermediate. This intermediate then undergoes a ring-expansion and aromatization sequence to yield a 1,3-difluorinated benzene derivative. Although this specific example yields a different substitution pattern (1,3-difluoro instead of 1,3-dichloro-2-difluoromethyl), it illustrates the concept of building the aromatic core itself as a method to control the final substitution pattern, incorporating fluorine atoms from a simple C1 source like difluorocarbene. acs.org This strategy showcases a creative approach to forming fluorinated aromatic rings from non-aromatic precursors.

Catalytic Advancements in the Synthesis of Halogenated Difluoromethylated Arenes

Modern synthetic strategies have increasingly relied on catalytic methods to achieve efficient and selective difluoromethylation of aromatic systems. These approaches offer significant advantages over traditional, often harsh, stoichiometric methods.

Transition metal catalysis has become a powerful tool for the formation of carbon-fluorine and carbon-carbon bonds, enabling the direct introduction of the difluoromethyl group onto an aromatic ring.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions to form C-CF2H bonds. For instance, the coupling of aryl chlorides or bromides with difluoromethyltrimethylsilane (TMSCF2H) can be effectively catalyzed by palladium complexes, such as those employing BrettPhos as a ligand. acs.org These reactions typically proceed in good yields and offer a versatile route to a variety of difluoromethylated arenes. acs.org

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium. Nickel catalysts can facilitate the difluoromethylation of aryl halides, including the more challenging and less reactive aryl chlorides, using various difluoromethyl sources. nih.govresearchgate.net For example, a stable difluoromethyl zinc reagent has been developed that, in combination with a nickel catalyst, can difluoromethylate aryl iodides, bromides, and triflates at room temperature. nih.gov Another notable advancement is the use of the inexpensive industrial chemical chlorodifluoromethane (B1668795) (ClCF2H) as a difluoromethylating agent in nickel-catalyzed cross-coupling reactions with (hetero)aryl chlorides. researchgate.net This method is lauded for its operational simplicity and broad substrate scope. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide another valuable pathway for difluoromethylation. (Difluoromethyl)zinc reagents, readily prepared from difluoroiodomethane (B73695) and zinc, can be coupled with aryl iodides in the presence of a copper catalyst to afford difluoromethylated arenes. acs.org This method is advantageous as it can proceed efficiently without the need for additional ligands or activators. acs.org

Table 1: Comparison of Transition Metal-Catalyzed Difluoromethylation Reactions

| Catalyst System | Aryl Halide Substrate | Difluoromethyl Source | Key Advantages |

|---|---|---|---|

| Palladium/BrettPhos | Chlorides, Bromides | TMSCF2H | Good yields, versatile |

| Nickel | Iodides, Bromides, Triflates | Difluoromethyl zinc reagent | Mild room temperature conditions |

| Nickel | Chlorides | Chlorodifluoromethane (ClCF2H) | Use of inexpensive industrial reagent, broad scope |

| Copper | Iodides | (Difluoromethyl)zinc reagent | Ligand/activator-free operation |

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for difluoromethylation reactions, often proceeding under mild conditions with high selectivity.

Photocatalysis: Visible-light photocatalysis has gained significant traction for its ability to generate difluoromethyl radicals under gentle conditions. mdpi.comnih.gov These reactions often employ a photocatalyst that, upon irradiation, can initiate the formation of a CF2H radical from a suitable precursor. This radical can then engage with aromatic substrates in various transformations. mdpi.comnih.gov For instance, covalent organic frameworks with dual active centers have been designed as efficient photocatalysts for the direct C-H difluoromethylation of heterocycles. bham.ac.uk

Decarboxylative Approaches: Organocatalytic methods have also been developed for the synthesis of difluoromethyl-substituted compounds through decarboxylative pathways. For example, the decarboxylative cyanomethylation of difluoromethyl ketones using cyanoacetic acid can be catalyzed by simple organic bases like triethylamine. nih.gov While not a direct arene difluoromethylation, this highlights the utility of organocatalysis in constructing molecules containing the difluoromethyl group.

Green Chemistry Principles and Sustainable Synthetic Routes for Difluoromethylated Aromatics

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for difluoromethylated aromatics, aiming to reduce environmental impact and improve safety.

Atom Economy: The development of direct C-H functionalization methods for difluoromethylation is a key aspect of green chemistry, as it avoids the pre-functionalization of substrates, thus increasing atom economy. Photocatalytic C-H difluoromethylation is a prime example of this approach. bham.ac.uk

Use of Less Hazardous Reagents: Efforts are being made to replace hazardous reagents with more environmentally benign alternatives. For instance, the use of fluoroform (CHF3), a readily available and non-ozone-depleting gas, as a difluoromethylating agent is a significant step towards greener synthesis. rsc.org Continuous flow methodologies have been developed for the difluoromethylation of sp3 carbons using fluoroform. rsc.org

Energy Efficiency: Photochemical and electrochemical strategies are being explored as more energy-efficient alternatives to traditional thermally driven reactions. nih.gov Visible-light photocatalysis, in particular, allows reactions to be conducted at room temperature, reducing energy consumption. mdpi.comnih.gov

Renewable Feedstocks: While not yet widely implemented for the synthesis of this compound, the broader field of green chemistry is moving towards the use of renewable feedstocks. Future research may focus on developing pathways to aromatic compounds from bio-based sources.

Process Intensification: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The use of continuous flow for difluoromethylation reactions with reagents like fluoroform exemplifies this trend. rsc.org

Large-Scale and Industrial Production Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and considerations.

Precursor Availability and Cost: The synthesis of this compound on an industrial scale would likely start from readily available and inexpensive precursors. A plausible route could involve the multi-step synthesis from a substituted toluene, such as 2,4-dichlorotoluene, which can be brominated to introduce leaving groups on the methyl carbon. prepchem.com Another potential starting material is 1,3-dichlorobenzene, which can be synthesized from benzene through nitration, reduction, and Sandmeyer reactions. youtube.com

Process Safety and Hazard Management: The handling of hazardous reagents, such as bromine and potentially high-pressure gases, necessitates robust safety protocols and specialized equipment. The exothermic nature of many reactions requires efficient heat management to prevent runaway reactions. Continuous flow reactors can offer significant safety advantages in this regard.

Reaction Efficiency and Optimization: For industrial production, high yields and selectivities are crucial for economic viability. This requires careful optimization of reaction parameters, including catalyst loading, temperature, pressure, and reaction time. The development of robust and long-lived catalysts is also a key consideration.

Purification and Waste Management: The purification of the final product to meet stringent quality standards is a critical step. This often involves techniques like distillation and crystallization. The management and disposal of waste streams, including spent catalysts and byproducts, must comply with environmental regulations. Green chemistry principles, such as catalyst recycling and minimizing solvent use, are important for sustainable industrial processes.

Scalability of Synthetic Route: The chosen synthetic route must be scalable. Reactions that are efficient on a gram scale may not be feasible on a multi-ton scale. For example, the Balz-Schiemann reaction, while useful in the lab for synthesizing fluoroaromatics, can be problematic on a large scale due to the isolation and decomposition of diazonium salts. google.com Therefore, robust and reliable catalytic methods are often preferred for industrial applications.

Chemical Reactivity and Transformation Mechanisms of 1,3 Dichloro 2 Difluoromethyl Benzene

Aromatic Substitution Reactions of the Dichlorinated Benzene (B151609) Ring

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a foundational reaction type for benzene and its derivatives. quizlet.com The reactivity of the aromatic ring in 1,3-Dichloro-2-(difluoromethyl)benzene toward electrophiles is significantly influenced by the electronic properties of its substituents. Both chlorine atoms and the difluoromethyl group are electron-withdrawing, which deactivates the ring, making it less reactive than benzene in EAS reactions. pressbooks.publibretexts.org

Substituent Effects:

Chlorine (-Cl): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (sigma complex). pressbooks.pubchemistrytalk.org

Difluoromethyl (-CF₂H): This group is strongly deactivating due to the powerful inductive effect of the two highly electronegative fluorine atoms. libretexts.org As an electron-withdrawing group, it acts as a meta-director. chemistrytalk.org

The combination of these groups leads to a strongly deactivated ring. The regioselectivity of an incoming electrophile (E⁺) is determined by the cumulative directing effects of all three substituents on the available positions (C4, C5, and C6).

| Position | Directing Effect from C1-Cl | Directing Effect from C2-CF₂H | Directing Effect from C3-Cl | Overall Predicted Favorability |

|---|---|---|---|---|

| C4 | ortho (favorable) | ortho (unfavorable) | meta (unfavorable) | Moderately Favorable |

| C5 | meta (unfavorable) | meta (favorable) | meta (unfavorable) | Potentially Favorable (electronically) |

| C6 | para (favorable) | ortho (unfavorable) | ortho (favorable) | Highly Favorable |

Based on this analysis, electrophilic attack is most likely to occur at the C6 position, which is para to one chlorine and ortho to the other. Attack at C4 is also possible but less favored. The C5 position, while meta to the deactivating -CF₂H group, is unfavorably positioned relative to the chlorine atoms. Steric hindrance from the adjacent substituents may also play a role in directing the electrophile away from the more crowded positions. youtube.com

Nucleophilic Aromatic Substitution Mechanisms

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo Nucleophilic Aromatic Substitution (SₙAr) if they are sufficiently electron-poor and possess a good leaving group. wikipedia.org The this compound molecule meets these criteria.

The presence of three electron-withdrawing groups (-Cl, -CF₂H, -Cl) significantly reduces the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles (e.g., OH⁻, OR⁻, NH₂⁻). The chlorine atoms serve as effective leaving groups. wikipedia.org

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition: The nucleophile attacks one of the carbons bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Elimination: The aromaticity is restored by the departure of the chloride leaving group.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge in this intermediate is delocalized across the ring and is further stabilized by the electron-withdrawing substituents. youtube.com For this compound, the difluoromethyl group and the remaining chlorine atom help to stabilize the negative charge, thereby facilitating the substitution reaction at either C1 or C3.

Reactivity of the Difluoromethyl Moiety

Functional Group Interconversions of the Difluoromethyl Group

The difluoromethyl group is not merely a passive substituent; its C-H bond provides a site for chemical modification. The two fluorine atoms render the attached proton (H) acidic, allowing it to be removed by a strong base. nih.gov This deprotonation generates a difluoromethyl carbanion, which can act as a potent nucleophile.

This reactivity enables the conversion of the Ar-CF₂H group into a variety of other functional groups. The generated Ar-CF₂⁻ anion can react with a range of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the difluorinated position. This strategy transforms the difluoromethyl group from a static structural element into a versatile synthetic handle for further molecular elaboration.

Radical Reactions Involving C-F Bonds

Although C-F bonds are exceptionally strong, radical chemistry offers a pathway for their functionalization. researchgate.net The difluoromethyl group in aromatic compounds can be involved in radical reactions, typically initiated by photoredox catalysis or other methods that can generate radical species under mild conditions. rhhz.netnih.gov

These reactions often proceed through the formation of an aryldifluoromethyl radical (Ar-CF₂•). jlu.edu.cn This highly reactive intermediate can be generated from related trifluoromethyl arenes via selective defluorination or potentially through hydrogen atom abstraction from the difluoromethyl group itself under specific conditions. rhhz.net Once formed, the Ar-CF₂• radical can participate in various transformations, such as addition to alkenes or coupling with other radical species, providing a modern route to complex difluoromethylated molecules. researchgate.netnih.gov

Cross-Coupling Reactions and Derivative Formation

The chlorine atoms on the benzene ring of this compound serve as handles for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Aryl chlorides are typically less reactive than the corresponding bromides or iodides in cross-coupling reactions. researchgate.netnih.gov However, significant advances in catalyst development, particularly the use of palladium complexes with bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of these less reactive substrates. researchgate.netacs.orgresearchgate.net The presence of electron-withdrawing groups on the aromatic ring, such as the second chlorine and the difluoromethyl group, can activate the aryl chloride toward the initial oxidative addition step in the catalytic cycle, facilitating the reaction. researchgate.net

Various cross-coupling reactions could be employed to synthesize derivatives from this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OR)₂) | C-C (Aryl-Aryl, Aryl-Alkyl) | Palladium / Phosphine Ligand |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Palladium / Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Palladium / Copper Co-catalyst |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amine) | Palladium / Phosphine Ligand |

| Stille Coupling | Organotin Reagent (R-SnBu₃) | C-C (Aryl-Aryl, Aryl-Vinyl) | Palladium / Ligand |

By carefully selecting reaction conditions, it may be possible to achieve selective mono- or di-substitution at the chlorine positions, leading to a diverse array of functionalized derivatives.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these transformations generally follows the order I > Br > OTf >> Cl, with aryl chlorides being the most challenging substrates due to the strength of the C-Cl bond. libretexts.org However, the presence of electron-withdrawing groups on the aromatic ring can facilitate the rate-determining oxidative addition step, enhancing the reactivity of aryl chlorides. libretexts.orgmdpi.com

In this compound, the strongly electron-withdrawing difluoromethyl group (-CHF₂) is expected to activate the two C-Cl bonds toward oxidative addition by a Pd(0) catalyst. A key aspect of its reactivity is regioselectivity, as the two chlorine atoms are in distinct chemical environments: one is ortho to the -CHF₂ group (at the C1 position), and the other is meta (at the C3 position).

Electronic Effects: The inductive effect of the -CHF₂ group would render the ortho C-Cl bond more electron-deficient and thus, in principle, more susceptible to oxidative addition.

Steric Effects: The bulk of the -CHF₂ group and the catalyst's ligand sphere could hinder the approach to the ortho position, potentially favoring reaction at the less sterically encumbered meta position.

The interplay between these electronic and steric factors determines which chlorine atom reacts preferentially in a mono-coupling reaction. In many cases involving dihaloarenes, careful selection of the catalyst, ligand, and reaction conditions can control the site of the reaction. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.org For this compound, a reaction with an arylboronic acid could yield either a mono- or diarylated product. Based on studies of similar systems, such as 2,4-dichloropyridine, specific ligand and catalyst systems can provide excellent C4-selectivity (analogous to the C3 position in the target molecule) under ligand-free conditions, or C2-selectivity with specific N-heterocyclic carbene (NHC) ligands. nih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organic halide with an alkene. rsc.orgprinceton.edu Electron-poor aryl halides are known to react faster than electron-rich ones in monoarylation reactions. rsc.org It is anticipated that this compound would be a competent substrate, with selectivity again depending on steric and electronic factors at the two chlorine positions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically using palladium and a copper co-catalyst. wikipedia.orgbeilstein-journals.org The regioselectivity in di- or tri-haloarenes is often governed by steric hindrance and electronic activation. For instance, in 5-substituted-1,2,3-triiodobenzenes, coupling occurs exclusively at the less sterically hindered terminal C–I bonds. nih.gov A similar preference for the less hindered C3-Cl bond in this compound might be observed.

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orglibretexts.org The reaction mechanism is similar to other palladium-catalyzed couplings and is tolerant of a wide array of functional groups. uwindsor.caharvard.edu The reactivity of this compound would again be subject to the factors of regioselectivity discussed above. The use of electron-withdrawing substituents on the aryl halide has been shown to accelerate the oxidative addition step. uwindsor.ca

| Coupling Reaction | Typical Reagents | Potential Product Type(s) from this compound | Key Selectivity Factor |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Base | Mono- or diarylated benzene | Electronic activation vs. steric hindrance |

| Heck | Alkene, Pd catalyst, Base | Mono- or di-alkenylated benzene | Electronic activation vs. steric hindrance |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Mono- or di-alkynylated benzene | Primarily steric hindrance |

| Stille | Organostannane (R-SnR'₃), Pd catalyst | Mono- or diarylated benzene | Electronic activation vs. steric hindrance |

Buchwald-Hartwig Amination and Other C-N/C-O Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. beilstein-journals.org Analogous methods for the formation of C-O bonds (aryl ether synthesis) have also been developed.

As with C-C couplings, regioselectivity is a primary consideration. The choice of ligand is crucial in controlling the outcome of Buchwald-Hartwig reactions. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the challenging coupling of aryl chlorides. beilstein-journals.org These ligands can influence the site-selectivity in dihaloarene substrates. It is plausible that reaction conditions could be tuned to favor either mono-amination at the more sterically accessible C3 position or at the more electronically activated C1 position. Subsequent reaction under more forcing conditions could lead to the diaminated product.

The reaction is compatible with a wide range of primary and secondary amines, as well as alcohols and phenols for C-O bond formation. wikipedia.org

| Reaction Type | Nucleophile | Typical Catalyst System | Potential Product from this compound |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R¹R²NH) | Pd(0) or Pd(II) source, phosphine ligand, base (e.g., NaOt-Bu) | Mono- or di-aminated benzene derivative |

| Buchwald-Hartwig Etherification | Alcohol or Phenol (R-OH) | Pd(0) or Pd(II) source, phosphine ligand, base | Mono- or di-ether substituted benzene derivative |

Cycloaddition Reactions and Rearrangements involving this compound

Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition or various [2+2] and [3+2] cycloadditions, are powerful methods for forming cyclic compounds. libretexts.orglibretexts.org However, the aromatic ring of benzene and its derivatives is generally unreactive in these transformations under thermal conditions. The high stability of the aromatic sextet provides a significant energetic barrier to reactions that would disrupt this system.

There are no specific reports in the surveyed literature of this compound directly participating as a component in a cycloaddition reaction. For the benzene ring itself to act as a diene in a Diels-Alder reaction, it typically requires harsh conditions or specific substitution patterns that are not present in this molecule. libretexts.org Similarly, its participation as a dienophile is unlikely unless activated by strongly electron-withdrawing groups attached directly to the double bonds, which is not the case. While photochemical [2+2] cycloadditions of benzene are known, these are specialized reactions. libretexts.org It is conceivable that a substituent, introduced onto the ring via one of the coupling reactions described above, could undergo a cycloaddition, but the parent molecule itself is not an anticipated substrate for common cycloaddition pathways.

Rearrangements:

The aromatic scaffold of this compound is highly stable and not prone to skeletal rearrangements under typical laboratory conditions. Rearrangement reactions involving aromatic compounds usually require high energy input or potent catalysts, often involving migration of substituents around the ring (e.g., Jacobsen rearrangement) or transformations of side chains.

While no specific rearrangement reactions are documented for this compound, studies on related fluorinated compounds suggest possibilities under specific conditions. For instance, some trifluoroalkyl-substituted aromatics have been shown to undergo unexpected rearrangements when treated with strong Lewis acids like aluminum trichloride. mdpi.com Such conditions could potentially induce complex transformations involving the difluoromethyl group or migration of the chloro substituents, but these would be considered forcing, non-standard reactions rather than a general feature of the compound's reactivity.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has revealed a lack of publicly available experimental information required to generate a detailed scientific article. Despite extensive searches for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography data specific to this compound, no definitive research findings or spectral datasets could be located in the public domain.

The inquiry sought to provide a thorough characterization of the molecular structure of this compound through various spectroscopic techniques. The intended article was to be structured around the following analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed analysis of Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectra to elucidate the chemical environments and connectivity of atoms within the molecule.

Mass Spectrometry: Determination of the molecular ion peak and analysis of fragmentation patterns to validate the molecular formula.

X-ray Crystallography: Definitive determination of the solid-state structure, providing precise bond lengths and angles.

The absence of this fundamental data prevents a scientifically accurate and detailed discussion as outlined. While spectroscopic data for structurally similar compounds, such as dichlorobenzenes and other difluoromethylated aromatic compounds, are available, this information cannot be extrapolated to accurately represent this compound.

Therefore, the generation of an article with the requested in-depth spectroscopic analysis and data tables for this compound is not possible at this time due to the unavailability of the necessary primary scientific data.

Computational and Theoretical Investigations of 1,3 Dichloro 2 Difluoromethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometries, electronic properties, and the nature of chemical bonds with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are well-suited for determining the ground-state properties of organic molecules like 1,3-dichloro-2-(difluoromethyl)benzene. By approximating the electron density, DFT can be used to optimize the molecular geometry and calculate various electronic properties.

A typical DFT study on this molecule would involve geometry optimization using a functional such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)). Such calculations would yield key information about bond lengths, bond angles, and dihedral angles. For instance, the calculations would likely show a slight distortion of the benzene (B151609) ring from perfect hexagonal symmetry due to the electronic and steric influences of the chloro and difluoromethyl substituents. The C-Cl and C-F bond lengths, as well as the bond angles around the substituted carbon atoms, would be of particular interest.

Furthermore, DFT calculations can provide insights into the electronic properties, such as the molecular dipole moment, and the distribution of electron density. The highly electronegative chlorine and fluorine atoms are expected to induce a significant dipole moment. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-CF2H Bond Length | ~1.52 Å |

| C-F Bond Length | ~1.36 Å |

| C-H (difluoromethyl) Bond Length | ~1.10 Å |

| Dipole Moment | ~2.5 - 3.5 D |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -0.5 eV |

Note: These values are estimations based on typical DFT results for similar halogenated benzene derivatives.

For even greater accuracy, particularly for smaller molecules or for benchmarking DFT results, ab initio methods can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, provide a more rigorous treatment of electron correlation. nih.govnih.gov These high-level calculations can yield highly accurate molecular parameters, such as rotational constants and dipole moments, which are crucial for interpreting microwave spectroscopy data.

An ab initio study on this compound would provide benchmark data for its structural and electronic properties. For example, a Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) calculation with a large basis set (e.g., aug-cc-pVTZ) would be considered the "gold standard" for its computed properties in the gas phase. nih.gov

Table 2: Hypothetical High-Accuracy Molecular Parameters for this compound from Ab Initio Calculations

| Parameter | Predicted Value |

|---|---|

| Rotational Constant A | ~1500 MHz |

| Rotational Constant B | ~800 MHz |

| Rotational Constant C | ~500 MHz |

Note: These are estimated values, and actual results would depend on the specific level of theory and basis set used.

Conformational Analysis and Potential Energy Surfaces of Difluoromethylbenzenes

The presence of the difluoromethyl group introduces conformational flexibility to the this compound molecule. The rotation of the -CHF2 group around the C-C bond is associated with a potential energy surface (PES) that dictates the preferred conformations. The two chlorine atoms ortho to the difluoromethyl group are expected to create significant steric hindrance, influencing the rotational barrier and the geometry of the stable conformers.

Computational methods can be used to map out this PES by performing a series of constrained geometry optimizations at different dihedral angles of the C-C-C-H bond of the difluoromethyl group. This would reveal the low-energy conformations and the transition states connecting them. It is likely that the most stable conformation would involve the hydrogen atom of the difluoromethyl group being oriented to minimize steric clash with the adjacent chlorine atoms. The rotational barrier height, which can be determined from the PES, is a measure of the rigidity of this conformation at a given temperature.

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution.

By mapping the reaction pathways on a potential energy surface, computational methods can identify transition state structures and calculate activation energies. This information is crucial for understanding the kinetics and regioselectivity of a reaction. For example, in an electrophilic aromatic substitution reaction, calculations could predict whether the incoming electrophile would preferentially attack the positions ortho, meta, or para to the existing substituents. The electron-withdrawing nature of the chlorine and difluoromethyl groups would likely deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta positions relative to these groups. libretexts.org

Similarly, for a nucleophilic aromatic substitution, theoretical studies could model the attack of a nucleophile and the subsequent departure of a chloride ion, identifying the Meisenheimer complex intermediate and the associated energy barriers.

Prediction and Validation of Spectroscopic Parameters through Computational Modeling

Computational modeling can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts, when compared to experimental spectra, can aid in the structural elucidation of the molecule and its conformers. nih.gov

Vibrational (IR and Raman) Spectroscopy: By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to identify characteristic vibrational modes associated with the C-Cl, C-F, and C-H bonds, as well as the aromatic ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the electronic transitions of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Parameters for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -130 ppm (relative to CCl₃F) |

| ¹H NMR | Chemical Shift (δ) - CHF₂ | 6.5 - 7.5 ppm (triplet) |

| ¹³C NMR | Chemical Shift (δ) - C-CF₂H | 125 - 135 ppm (triplet) |

| IR Spectroscopy | C-Cl Stretch | 700 - 800 cm⁻¹ |

| IR Spectroscopy | C-F Stretch | 1000 - 1100 cm⁻¹ |

Note: These are estimated values based on computational studies of similar compounds and are highly dependent on the computational method and solvent model used.

Applications As Synthetic Intermediates and Building Blocks for Functional Materials

Role in the Synthesis of Pharmaceutical Active Pharmaceutical Ingredients (APIs)

Organofluorine compounds are of significant interest in medicinal chemistry. The introduction of fluorine atoms into a drug molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to target proteins. The difluoromethyl group (-CHF2) in 1,3-dichloro-2-(difluoromethyl)benzene is a lipophilic hydrogen bond donor, a property that can be advantageous in drug design.

As a synthetic intermediate, this compound could be utilized in the construction of more complex molecules with potential pharmaceutical activity. The chlorine atoms on the benzene (B151609) ring can serve as handles for various chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental in the synthesis of many APIs. These reactions would allow for the attachment of other molecular fragments to build a larger, more complex drug candidate.

However, a review of available literature does not provide specific examples of APIs that are synthesized using this compound as a starting material or key intermediate. Its potential in this area remains largely theoretical and would require further investigation by medicinal chemists.

Application in the Development of Agrochemical Compounds

Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes halogenated aromatic compounds in the development of new herbicides, insecticides, and fungicides. The presence of chlorine and fluorine atoms can enhance the efficacy and selectivity of these crop protection agents.

Despite this potential, there is a lack of specific, publicly accessible research or patents that demonstrate the use of this compound in the synthesis of commercial or developmental agrochemical compounds.

Utilization in the Creation of Advanced Functional Materials and Specialty Chemicals

Fluorinated organic compounds often exhibit unique physical and chemical properties, such as high thermal stability, chemical resistance, and specific optical and electronic properties. These characteristics make them valuable in the field of materials science.

Theoretically, this compound could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. The presence of the difluoromethyl group could impart desirable properties like low surface energy and high thermal stability to the resulting polymer. Furthermore, its aromatic and halogenated nature could be exploited in the synthesis of liquid crystals, dyes, or other specialty chemicals where precise tuning of electronic and physical properties is required.

However, there is no readily available information in scientific journals or patent literature that describes the specific use of this compound in the creation of advanced functional materials or specialty chemicals.

Contributions to Fluorous Synthesis and Separations

Fluorous chemistry is a branch of chemistry that utilizes highly fluorinated compounds to facilitate the separation of products from reagents and catalysts in a chemical reaction. This is often achieved by attaching a "fluorous tag" (a perfluoroalkyl chain) to a reagent or catalyst, which makes it soluble in a fluorous solvent but not in common organic solvents.

While the difluoromethyl group in this compound does contain fluorine, it is not a "fluorous" tag in the traditional sense, as it does not impart the high degree of fluorination necessary for selective solubility in fluorous solvents. Therefore, it is unlikely that this compound would be used directly as a fluorous tag or as a component of a fluorous phase. Its contributions to fluorous synthesis and separations are not documented and are likely to be negligible.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation, occurring without the intervention of living organisms, represents a primary route for the transformation of 1,3-Dichloro-2-(difluoromethyl)benzene in the environment. The principal mechanisms at play are photolysis and hydrolysis.

Photolysis , or degradation by sunlight, is a potential pathway for the breakdown of this compound, particularly in the atmosphere and surface waters. The chlorine atoms on the benzene (B151609) ring are susceptible to photolytic cleavage. For dichlorobenzenes, photodegradation rates can be influenced by environmental conditions. mdpi.com While direct photolysis may occur, the reaction is often facilitated by the presence of photosensitizers in the environment. The difluoromethyl group, being a strong electron-withdrawing group, may influence the electronic properties of the benzene ring and, consequently, its susceptibility to photodegradation.

Hydrolysis , the reaction with water, is another potential abiotic degradation pathway. However, aromatic halides are generally resistant to hydrolysis under typical environmental conditions. The carbon-chlorine bonds on the benzene ring are stable, and significant degradation through this pathway is unlikely. The difluoromethyl group's stability is also a key factor; while some fluorinated aliphatic compounds can undergo hydrolysis, the C-F bonds in a difluoromethyl group attached to an aromatic ring are generally considered highly resistant to cleavage.

Biotic Degradation Mechanisms and Microbial Transformations

The microbial breakdown of this compound is a critical component of its environmental fate, although the presence of both chlorine and fluorine substituents presents significant challenges for enzymatic attack.

Under aerobic conditions , the initial step in the degradation of chlorinated benzenes is often catalyzed by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This intermediate is then further metabolized, often resulting in ring cleavage. The presence of the difluoromethyl group could sterically hinder or electronically influence the activity of these dioxygenases. Studies on fluorinated aromatic compounds have shown that some dioxygenases can act on these substrates, though the efficiency may be reduced. nih.gov The trifluoromethyl group, a related substituent, has been shown to often persist during the initial stages of microbial oxidation of aromatic rings. researchgate.net

Under anaerobic conditions , the primary degradation pathway for chlorinated aromatic compounds is reductive dechlorination. wikipedia.org This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This reaction is carried out by specific anaerobic bacteria that use the chlorinated compound as an electron acceptor. The electron-withdrawing nature of the difluoromethyl group could potentially enhance the susceptibility of the chlorinated positions to reductive dechlorination. uky.edu However, the C-F bonds within the difluoromethyl group are highly unlikely to be cleaved under these conditions.

The complete mineralization of this compound would likely require a sequence of both anaerobic and aerobic processes. Anaerobic conditions would be necessary to remove the chlorine atoms, making the resulting difluoromethylbenzene more amenable to subsequent aerobic degradation and ring cleavage.

Interactive Data Table: Potential Degradation Pathways and Influencing Factors

| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions | Probable Products | Influencing Factors |

| Abiotic Degradation | ||||

| Photolysis | Atmosphere, Surface Water | Sunlight (UV radiation), Photosensitizers | Chlorinated and fluorinated intermediates, Ring cleavage products | Light intensity, Presence of sensitizing agents, Water chemistry |

| Hydrolysis | Water, Soil | Water | Considered minor/negligible for both C-Cl and C-F bonds | pH, Temperature |

| Biotic Degradation | ||||

| Aerobic Biodegradation | Soil, Water | Oxygen, Aerobic microorganisms (e.g., Pseudomonas sp.) | Dichlorodifluoromethyl-catechols, Ring cleavage products | Oxygen availability, Microbial population, Co-contaminants |

| Anaerobic Biodegradation | Sediments, Groundwater | Anaerobic microorganisms, Electron donors | Monochloro-difluoromethylbenzene, Difluoromethylbenzene | Redox potential, Availability of electron donors, Microbial consortia |

Future Research Directions and Emerging Trends in Difluoromethylbenzene Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of polyfunctionalized difluoromethylarenes such as 1,3-Dichloro-2-(difluoromethyl)benzene often presents challenges in terms of efficiency, selectivity, and environmental impact. Future research is critically focused on overcoming these hurdles through the development of innovative synthetic strategies.

A significant emerging trend is the utilization of trifluoromethyl (CF3) groups as a synthetic handle for conversion into difluoromethyl (CF2H) moieties. researchgate.net Traditional methods often rely on harsh reagents, but recent advancements are exploring milder, more selective C-F bond activation techniques. researchgate.net This approach is particularly promising for creating difluoromethylarenes from more readily available trifluoromethylated precursors.

Another area of intense investigation is the advancement of difluoromethylation reactions using novel reagents. Historically, the generation of difluorocarbene (:CF2) has been a cornerstone of introducing the -CF2- unit, and modern research continues to refine this approach with new, more stable, and environmentally benign difluorocarbene sources. cas.cn These newer reagents aim to expand the substrate scope and improve reaction conditions, making the synthesis of complex molecules like this compound more practical and scalable. cas.cn

Furthermore, the development of late-stage difluoromethylation techniques is a key objective. These methods would allow for the introduction of the CF2H group at a final stage in a synthetic sequence, providing rapid access to a diverse range of analogs for biological screening and materials science applications. Photocatalysis and electrocatalysis are emerging as powerful tools in this context, offering mild conditions and novel reactivity pathways.

A summary of emerging synthetic approaches is presented in the table below.

| Methodology | Description | Potential Advantages |

| C-F Activation of CF3 groups | Selective cleavage of a single C-F bond in a trifluoromethyl group to yield a difluoromethyl group. researchgate.net | Utilizes readily available starting materials; offers a novel disconnection approach. |

| Advanced Difluorocarbene Chemistry | Development of new, stable, and environmentally friendly reagents for the generation of difluorocarbene. cas.cn | Improved safety profile; broader substrate scope; milder reaction conditions. |

| Photocatalytic Difluoromethylation | Use of visible light and a photocatalyst to generate difluoromethyl radicals for aromatic substitution. | Mild, environmentally friendly conditions; high functional group tolerance. |

| Electrosynthesis | Electrochemical methods to generate reactive difluoromethylating species. acs.org | Avoids the use of stoichiometric chemical oxidants or reductants; high degree of control. |

Exploration of Undiscovered Reactivity and Catalytic Transformations

The reactivity of the difluoromethyl group and the surrounding aromatic scaffold in molecules like this compound is not yet fully understood. Future research will undoubtedly focus on uncovering new transformations and developing catalytic systems to selectively functionalize this class of compounds.

The selective activation of C-H, C-Cl, and even the robust C-F bonds presents a significant opportunity for synthetic innovation. Transition-metal catalysis is expected to play a pivotal role in this area. For instance, palladium- or nickel-catalyzed cross-coupling reactions could be developed to selectively replace the chlorine atoms with other functional groups, providing access to a wide array of derivatives. mdpi.com

Moreover, the difluoromethyl group itself can be a site of reactivity. While generally stable, the C-H bond of the CF2H group can be activated under certain conditions. The development of catalysts that can selectively functionalize this position would open up new avenues for creating novel molecular architectures.

The exploration of photoredox and electrochemical catalysis is also a burgeoning area. sigmaaldrich.com These methods can generate radical intermediates under mild conditions, enabling transformations that are not accessible through traditional thermal methods. For a molecule like this compound, this could lead to novel dearomatization or annulation reactions, rapidly building molecular complexity.

| Transformation Type | Catalytic Approach | Potential Outcome for this compound |

| C-Cl Cross-Coupling | Palladium, Nickel, or Copper Catalysis | Selective replacement of one or both chlorine atoms with aryl, alkyl, or heteroatom groups. |

| C-H Functionalization | Transition-Metal Catalysis (e.g., Pd, Rh, Ir) | Direct introduction of functional groups onto the benzene (B151609) ring, guided by existing substituents. |

| C-F Bond Activation | Transition-Metal or Frustrated Lewis Pair Catalysis | Selective transformation of the difluoromethyl group into other fluorinated moieties. |

| Radical-mediated Reactions | Photoredox or Electrocatalysis | Novel cyclization, addition, or substitution reactions involving radical intermediates. sigmaaldrich.com |

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to difluoromethylbenzene chemistry is set to expand significantly. nih.gov Advanced computational methods can provide deep insights into the structural, electronic, and reactive properties of molecules like this compound, thereby guiding the rational design of new synthetic methods and functional molecules. nih.gov

Density Functional Theory (DFT) calculations, for example, can be used to predict reaction pathways and transition states for potential synthetic transformations. nih.gov This allows researchers to screen for the most promising reaction conditions in silico, reducing the amount of empirical experimentation required. Furthermore, computational studies can elucidate the mechanism of catalytic cycles, aiding in the design of more efficient and selective catalysts.

Molecular modeling will also be crucial in understanding the noncovalent interactions involving the difluoromethyl group. acs.org The ability of the CF2H group to participate in hydrogen bonding and other electrostatic interactions is key to its role in medicinal chemistry and materials science. Computational analysis can quantify these interactions and predict how they will influence the binding of a molecule to a biological target or its self-assembly in the solid state. nih.gov This predictive power accelerates the design of new molecules with desired properties.

| Computational Method | Application in Difluoromethylbenzene Chemistry | Expected Insights |

| Density Functional Theory (DFT) | Reaction mechanism studies; prediction of spectroscopic properties. nih.gov | Understanding reaction barriers; catalyst design; interpretation of experimental data. |

| Ab initio methods | High-accuracy calculations of molecular properties. | Benchmarking of DFT results; precise determination of electronic structure. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Understanding conformational preferences; solvent effects; binding dynamics. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity. nih.gov | Predicting the biological activity of new derivatives; guiding lead optimization. |

Design and Synthesis of New Functional Derivatives with Tailored Properties

A major driving force for future research in this area is the design and synthesis of new functional derivatives of difluoromethylbenzenes with properties tailored for specific applications. The unique electronic properties of the difluoromethyl group, combined with the substitution pattern of the aromatic ring, provide a rich design space for new molecules.

In the field of medicinal chemistry, the CF2H group is a valuable bioisostere. By incorporating the 1,3-dichloro-2-(difluoromethyl)phenyl scaffold into larger molecules, it may be possible to develop new drug candidates with improved metabolic stability, binding affinity, or membrane permeability. emerginginvestigators.org The chlorine atoms on the ring provide additional vectors for modification, allowing for the fine-tuning of the molecule's properties.

In materials science, the introduction of the difluoromethylbenzene core into conjugated organic molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The strong electron-withdrawing nature of the fluorine and chlorine atoms can be used to tune the electronic energy levels of the material, influencing its optical and electronic properties.

The development of new synthetic methodologies, as described in section 8.1, will be critical to realizing these goals. Efficient and modular synthetic routes will allow for the rapid creation of libraries of compounds for screening and property evaluation. The combination of rational design, guided by computational chemistry, and advanced synthetic methods will be a powerful paradigm for the discovery of new functional molecules based on the this compound structure.

Q & A

Q. What are the common synthetic routes for 1,3-dichloro-2-(difluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A key route involves halogen-exchange reactions or electrophilic substitution on pre-functionalized benzene derivatives. For example, chlorination of 2-(difluoromethyl)benzene derivatives using sulfuryl chloride (SO₂Cl₂) at 60–80°C under inert atmosphere achieves selective dichlorination . Alternatively, coupling reactions using Suzuki-Miyaura protocols (e.g., reacting brominated intermediates with boronic acids) can introduce substituents with precise regiocontrol . Solvent choice (e.g., DMSO for polar intermediates) and catalysts (e.g., Pd(PPh₃)₄) are critical for optimizing yields (>65% reported in analogous syntheses) .

Q. How can purity and structural integrity be validated post-synthesis?

- Methodological Answer : Combustion analysis (C/H/N) and nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR) are standard. For example, ¹H NMR in CDCl₃ resolves coupling patterns (e.g., aromatic protons at δ 7.2–7.5 ppm with J = 8–10 Hz for adjacent substituents) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS (electron ionization) confirm purity >95% .

Q. What safety precautions are essential during handling?

- Methodological Answer : The compound exhibits acute toxicity (H315/H319/H335) . Use fume hoods, nitrile gloves, and sealed reaction vessels. Spill management requires inert adsorbents (e.g., vermiculite) and neutralization with 5% sodium bicarbonate .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoromethyl group influence regioselectivity in further functionalization?

- Methodological Answer : The -CF₂H group directs electrophilic substitution to the para position due to its strong -I effect. Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution, validated by nitration experiments (HNO₃/H₂SO₄) yielding >80% para-nitro derivatives . Meta-directing effects of chloro substituents compete, requiring kinetic control (low temperature) to favor para products .

Q. What strategies mitigate conflicting spectral data in structural elucidation (e.g., overlapping ¹⁹F signals)?

- Methodological Answer : Use 2D NMR (HSQC/HMBC) to resolve overlapping signals. For example, ¹⁹F-¹H HOESY identifies spatial proximity between fluorine and aromatic protons . X-ray crystallography (Mo-Kα radiation, θ = 5–50°) provides unambiguous confirmation, as seen in analogous dichlorobenzene structures .

Q. How can computational methods predict biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) with protein targets (e.g., cannabinoid CB1 receptors) evaluates binding affinities. Fluorine’s hydrophobic interactions and chloro groups’ halogen bonding enhance binding ΔG by ~2 kcal/mol compared to non-halogenated analogs . MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What environmental persistence metrics are relevant for this compound, and how are they measured?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.